N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
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Overview
Description
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, also known by its chemical formula C₁₆H₁₂N₂O₂S₂, is a fascinating compound with diverse applications. Let’s explore its properties and significance.
Preparation Methods
Synthetic Routes::
Thiazole Synthesis: The thiazole ring is typically synthesized via a condensation reaction between 2-aminobenzothiazole and an aldehyde (such as furfural). The resulting thiazole intermediate is then coupled with an acetamide derivative.
Furan Incorporation: Furfural, an aldehyde derived from furan, serves as the furan moiety. It reacts with an amine (e.g., 2-aminobenzothiazole) to form the furan-2-ylmethyl group.
Acetamide Formation: The final step involves acetylation of the amine group using acetic anhydride or acetyl chloride.
Industrial Production:: Industrial-scale synthesis typically involves multistep processes, optimizing yields and purity. Researchers and pharmaceutical companies employ these methods to produce N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide.
Chemical Reactions Analysis
Reactions::
Oxidation: The thiazole ring can undergo oxidation, leading to various derivatives.
Reduction: Reduction of the thiazole or furan moiety may yield corresponding saturated analogs.
Substitution: Nucleophilic substitution reactions occur at the acetamide nitrogen.
Condensation: The initial thiazole synthesis involves a condensation step.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Condensation: Acidic or basic conditions.
Major Products:: The major products depend on reaction conditions and substituents. Oxidation may yield sulfoxides or sulfones, while reduction leads to saturated analogs.
Scientific Research Applications
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide finds applications in:
Medicinal Chemistry: As a potential drug scaffold due to its diverse reactivity.
Antimicrobial Agents: Thiazole derivatives exhibit antibacterial and antifungal properties.
Bioconjugation: The acetamide group allows for bioconjugation with biomolecules.
Photophysical Studies: Its fluorescence properties make it useful in research.
Mechanism of Action
The compound’s mechanism of action varies based on its specific application. It may interact with enzymes, receptors, or cellular pathways, influencing biological processes.
Comparison with Similar Compounds
While N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide is unique, similar compounds include:
Thiazole Derivatives: Other thiazole-based molecules with distinct substituents.
Furan-Containing Compounds: Analogous compounds incorporating furan rings.
Properties
CAS No. |
793730-80-0 |
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Molecular Formula |
C16H14N2O2S |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C16H14N2O2S/c19-15(17-10-14-7-4-8-20-14)9-13-11-21-16(18-13)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,17,19) |
InChI Key |
MTBGPBOAPXWAFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
solubility |
39.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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